(20E)-Ginsenoside F4

Description

Contextualization within the Dammarane-Type Ginsenoside Family

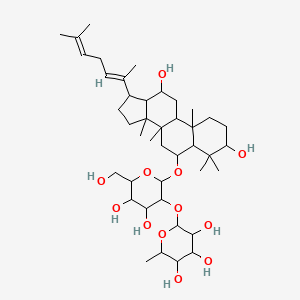

Ginsenosides (B1230088) are the primary active components of ginseng and are structurally classified based on their aglycone, or non-sugar, component. nih.govnih.gov (20E)-Ginsenoside F4 belongs to the dammarane-type family, which is characterized by a four-ring, steroid-like structure. cymitquimica.comnih.gov This family is further divided into protopanaxadiols (PPD) and protopanaxatriols (PPT), based on the hydroxylation pattern of the dammarane (B1241002) skeleton. nih.govmdpi.com (20E)-Ginsenoside F4 is classified as a protopanaxatriol (B1242838), distinguished by the presence of hydroxyl groups at the C-6 position of its steroidal backbone. researchgate.net

The structure of (20E)-Ginsenoside F4 consists of this dammarane-type aglycone with sugar moieties attached. cymitquimica.com Specifically, it is a disaccharide saponin, meaning it has two sugar units linked together and attached to the aglycone. nih.gov

Significance of (20E)-Ginsenoside F4 as a Bioactive Minor Ginsenoside

In fresh ginseng, major ginsenosides like Rb1, Re, and Rg1 are predominant. mdpi.com However, processing methods such as steaming can transform these major ginsenosides into minor ones, including (20E)-Ginsenoside F4. nih.govmdpi.com These minor ginsenosides, although present in smaller quantities, often exhibit enhanced biological activity and better absorption in the body. nih.gov The conversion of major ginsenosides into these more potent forms is a key area of interest in ginseng research. nih.gov (20E)-Ginsenoside F4 is considered a significant bioactive minor ginsenoside due to its reported pharmacological effects, which include anti-inflammatory, antioxidant, and neuroprotective properties. cymitquimica.com

Overview of Current Research Trajectories for (20E)-Ginsenoside F4

Interactive Data Table: Chemical and Physical Properties of (20E)-Ginsenoside F4

| Property | Value | Source |

| Molecular Formula | C42H70O12 | nih.gov |

| Molecular Weight | 767.0 g/mol | nih.gov |

| Physical Form | White powder | sigmaaldrich.com |

| Storage Temperature | 0-8 °C | sigmaaldrich.com |

| IUPAC Name | 2-{[2-({5,16-dihydroxy-2,6,6,10,11-pentamethyl-14-[(2E)-6-methylhepta-2,5-dien-2-yl]tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-8-yl}oxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy}-6-methyloxane-3,4,5-triol | foodb.ca |

Interactive Data Table: Reported Pharmacological Activities of (20E)-Ginsenoside F4

| Pharmacological Activity | Key Findings | Model System | Source |

| Anti-proliferative/Apoptotic | Inhibited proliferation and induced apoptosis in human lymphocytoma JK cells by increasing Bax and decreasing Bcl-2 expression. | Human lymphocytoma JK cells | researchgate.net |

| Metabolic Regulation | Alleviated skeletal muscle insulin (B600854) resistance by inhibiting protein tyrosine phosphatase 1B (PTP1B) activity, leading to improved glucose uptake. | db/db mice (a model for type 2 diabetes) | nih.gov |

| Anti-inflammatory | Inhibited matrix metalloproteinase 13 (MMP-13) expression in IL-1β-treated chondrocytes, suggesting a role in preventing cartilage breakdown. | Rabbit cartilage tissue culture and chondrocytes | medchemexpress.com |

| Neuroprotection | Investigated for its role in enhancing cognitive function and supporting immune health. | General research interest | cymitquimica.com |

Natural Distribution within Panax Species

While technically a naturally occurring compound within the Panax genus, the distribution of (20E)-Ginsenoside F4 is almost exclusively limited to processed ginseng products. It is considered a characteristic marker of heat-treated ginseng.

The most well-documented source of (20E)-Ginsenoside F4 is Korean Red Ginseng, which is produced by steaming and drying the fresh roots of Panax ginseng C.A. Meyer. researchgate.netnih.govresearchgate.net In its fresh state, P. ginseng root contains high concentrations of major ginsenosides such as Rb1, Rb2, Rc, Rd, Re, and Rg1. researchgate.net During the thermal processing used to create red ginseng, these more polar ginsenosides undergo structural modifications, including deglycosylation and dehydration, leading to the formation of a variety of less polar, rare ginsenosides, including (20E)-Ginsenoside F4. researchgate.networldscientific.com Researchers have successfully isolated (20E)-Ginsenoside F4, along with other rare ginsenosides like Rg6, from red ginseng, confirming it as a key botanical source. nih.gov

Similar to P. ginseng, raw Panax notoginseng (Burk.) F.H. Chen contains a profile of major ginsenosides that can be transformed through processing. When the roots of P. notoginseng are subjected to steaming, a significant change in the chemical composition occurs. researchgate.net The original, more polar ginsenosides are converted into new, less polar compounds. researchgate.netresearchgate.net Among these newly generated compounds is ginsenoside F4, which is found in steamed P. notoginseng but not in the raw root material. researchgate.net This indicates that the processing-induced transformation of ginsenosides is a common phenomenon across different Panax species, making processed P. notoginseng another notable source of (20E)-Ginsenoside F4.

Influence of Processing Technologies on (20E)-Ginsenoside F4 Content and Isomerism

The formation of (20E)-Ginsenoside F4 is highly dependent on the processing methods applied to the raw ginseng material. These technologies create the necessary conditions for the chemical conversion of precursor ginsenosides.

Steaming is the most critical processing technology for the generation of (20E)-Ginsenoside F4. researchgate.networldscientific.com During this hydrothermal treatment, several key reactions occur:

Deglycosylation: Sugar moieties are cleaved from the ginsenoside aglycone, particularly at the C-20 position. worldscientific.com

Dehydration: Water molecules are eliminated from the structure.

Specifically, (20E)-Ginsenoside F4 is often formed through the dehydration of ginsenoside Rg2. nih.govmdpi.com The heat from steaming provides the energy required for these transformations, converting the abundant major ginsenosides into a variety of minor ginsenosides. The duration and temperature of the steaming process can significantly influence the yield of these rare ginsenosides. researchgate.netnih.gov

Table 1: Transformation of Major Ginsenosides during Thermal Processing

| Precursor Ginsenoside | Resulting Minor Ginsenosides (including F4 pathway) | Processing Method |

| Ginsenoside Rg2 | Ginsenoside F4, Ginsenoside Rg6 | Steaming, Heating |

| Ginsenosides Rb1, Rb2, Rc, Rd | Ginsenoside Rg3, Rk1, Rg5 | Steaming, Heating |

| Ginsenoside Re, Rg1 | Ginsenoside Rg2, Rh1 | Steaming, Heating |

Acidic conditions can also facilitate the conversion of major ginsenosides into (20E)-Ginsenoside F4. nih.govmdpi.com This transformation can occur through direct acid treatment or as a consequence of the steaming process itself. During steaming, unstable malonyl-ginsenosides present in fresh ginseng can break down, releasing organic acids like malonic and acetic acid. nih.govscilit.com This release lowers the pH and creates an acidic environment that catalyzes the hydrolysis and dehydration of neutral ginsenosides. nih.gov

The transformation pathway under acidic conditions mirrors that of thermal processing, where ginsenosides like Re, Rf, and Rg2 can be converted into F4. nih.govmdpi.com Studies have shown that controlling the pH, temperature, and duration of acid treatment is crucial for optimizing the yield of specific rare ginsenosides. nih.gov For instance, treatment with low concentrations of formic acid has been shown to effectively produce various dehydrated ginsenosides. scienceopen.com

Alkaline treatment is another chemical method that can induce the formation of (20E)-Ginsenoside F4. The mechanisms involved in alkaline conditions include hydrolysis, hydration addition reactions, and dehydration. nih.govmdpi.com While less commonly studied in the context of F4 production compared to steaming and acid treatment, alkaline processing represents another potential pathway for the artificial generation of this rare ginsenoside from more abundant precursors. nih.gov

Table 2: Summary of Processing Effects on (20E)-Ginsenoside F4 Formation

| Processing Technology | Primary Mechanism(s) | Precursor Ginsenosides | Result |

| Thermal (Steaming) | Deglycosylation, Dehydration | Rg2, Re, Rg1 | Formation of F4 and other rare ginsenosides |

| Acidic Treatment | Acidic Hydrolysis, Dehydration | Re, Rf, Rg2 | Formation of F4 and other rare ginsenosides |

| Alkaline Treatment | Hydrolysis, Dehydration | Not specified | Formation of F4 and other rare ginsenosides |

(20E)-Ginsenoside F4: A Comprehensive Analysis of Its Botanical Origins, Isolation, and the Influence of Processing

The compound (20E)-Ginsenoside F4 is a specific minor ginsenoside, a class of naturally occurring triterpenoid (B12794562) saponins (B1172615) found predominantly in the plant genus Panax. While not a primary component in fresh ginseng, its presence and concentration are significantly influenced by processing methods, making it a subject of scientific interest. This article delves into the botanical sources of (20E)-Ginsenoside F4, the impact of commercial processing on its formation, and the advanced methodologies employed for its isolation and purification, with a focus on preserving its chemical structure.

Properties

IUPAC Name |

2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H70O12/c1-20(2)11-10-12-21(3)23-13-16-41(8)29(23)24(44)17-27-40(7)15-14-28(45)39(5,6)36(40)25(18-42(27,41)9)52-38-35(33(49)31(47)26(19-43)53-38)54-37-34(50)32(48)30(46)22(4)51-37/h11-12,22-38,43-50H,10,13-19H2,1-9H3/b21-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMBXPYXWGTFNR-CIAFOILYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(=CCC=C(C)C)C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5/C(=C/CC=C(C)C)/C)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H70O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

767.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (20E)-Ginsenoside F4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

177 - 181 °C | |

| Record name | (20E)-Ginsenoside F4 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031831 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Biotransformation Pathways of 20e Ginsenoside F4

General Biosynthetic Routes of Ginsenosides (B1230088)

Ginsenosides, as triterpenoid (B12794562) saponins (B1172615), are synthesized in plants through a sophisticated series of enzymatic reactions that build their complex structures from simple precursors. wikipedia.org This process can be broadly divided into three main stages: the synthesis of isoprenoid precursors, the cyclization of these precursors to form the triterpenoid skeleton, and the subsequent modification of this skeleton through hydroxylation and glycosylation. nih.govresearchgate.net

Isoprenoid Precursor Synthesis (Mevalonate Pathway and MEP Pathway)

The fundamental building blocks for ginsenosides are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govetals.org Plants utilize two primary pathways for the synthesis of these C5 isoprenoid units: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. nih.govetals.org

The Mevalonate (MVA) pathway , located in the cytoplasm, is generally considered the primary contributor to ginsenoside biosynthesis. nih.govnih.gov This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). etals.org A key regulatory enzyme, HMG-CoA reductase (HMGR), then reduces HMG-CoA to mevalonic acid. nih.gov Through a series of subsequent enzymatic steps, mevalonic acid is converted into IPP and DMAPP. etals.org

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway , situated in the plastids, also contributes to the pool of IPP and DMAPP. nih.govnih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate. etals.org While the MVA pathway is considered the major route for ginsenoside synthesis, studies have shown that the MEP pathway also plays a role, and there is evidence of cross-talk between the two pathways. etals.orgnih.gov

| Pathway | Location | Precursors | Key Enzyme (example) | Primary Contribution to Ginsenosides |

| Mevalonate (MVA) Pathway | Cytoplasm | Acetyl-CoA | HMG-CoA reductase (HMGR) | Major |

| MEP Pathway | Plastids | Pyruvate, Glyceraldehyde-3-phosphate | 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | Minor/Supportive |

Enzymatic Conversion Steps: Cyclization, Hydroxylation, and Glycosylation

Once IPP and DMAPP are synthesized, they undergo a series of enzymatic conversions to form the diverse array of ginsenosides:

Cyclization: Two molecules of farnesyl diphosphate (B83284) (FPP), which are formed from IPP and DMAPP, are condensed to form squalene (B77637). etals.org Squalene is then epoxidized to 2,3-oxidosqualene (B107256). etals.org This linear molecule is the substrate for oxidosqualene cyclases (OSCs), which catalyze the cyclization of 2,3-oxidosqualene into various triterpenoid skeletons. nih.gov For the majority of ginsenosides, including the precursors to F4, dammarenediol-II synthase (DDS) cyclizes 2,3-oxidosqualene to form the dammarane-type skeleton. nih.gov

Hydroxylation: Following cyclization, the dammarane (B1241002) skeleton undergoes a series of oxidation reactions, primarily hydroxylation, catalyzed by cytochrome P450 monooxygenases (CYP450s). nih.govfrontiersin.org These enzymes introduce hydroxyl groups at specific positions on the triterpenoid backbone, creating different aglycones (sapogenins) such as protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT). nih.gov These hydroxylation steps are crucial for the subsequent attachment of sugar moieties.

Glycosylation: The final step in the biosynthesis of many ginsenosides is glycosylation, which is catalyzed by UDP-glycosyltransferases (UGTs). nih.govfrontiersin.org These enzymes transfer sugar molecules from an activated sugar donor, such as UDP-glucose, to the hydroxyl groups of the aglycone. nih.gov The number, type, and attachment points of these sugar moieties contribute significantly to the structural diversity and biological properties of ginsenosides. nih.gov

Key Enzymes Involved in Triterpenoid Saponin Biosynthesis

The biosynthesis of triterpenoid saponins like ginsenosides is orchestrated by a suite of key enzymes. The table below summarizes some of the critical enzymes and their roles in this intricate process.

| Enzyme Class | Specific Enzyme (example) | Function |

| Synthases | Squalene Synthase (SS) | Catalyzes the condensation of two farnesyl pyrophosphate (FPP) molecules to form squalene. nih.gov |

| Epoxidases | Squalene Epoxidase (SE) | Catalyzes the epoxidation of squalene to 2,3-oxidosqualene. nih.govnih.gov |

| Oxidosqualene Cyclases (OSCs) | Dammarenediol-II Synthase (DDS) | Cyclizes 2,3-oxidosqualene to form the dammarane-type triterpenoid skeleton. nih.gov |

| Cytochrome P450 Monooxygenases (CYP450s) | Protopanaxadiol Synthase (PPDS), Protopanaxatriol Synthase (PPTS) | Catalyze the hydroxylation of the dammarane skeleton to produce PPD and PPT aglycones. nih.gov |

| UDP-Glycosyltransferases (UGTs) | Various UGTs | Transfer sugar moieties to the aglycone, creating the final ginsenoside structure. nih.gov |

Specific Chemical Transformation Mechanisms Leading to (20E)-Ginsenoside F4

(20E)-Ginsenoside F4 is not typically found in significant quantities in raw ginseng but is rather a product of chemical transformation from more abundant precursor ginsenosides. researchgate.net These transformations are often induced by processing methods such as steaming or heating, which create the necessary conditions for specific chemical reactions to occur. nih.gov

Dehydration Reactions from Precursor Ginsenosides (e.g., Rg2)

The primary precursor for the formation of (20E)-Ginsenoside F4 is Ginsenoside Rg2. nih.govmdpi.com The transformation involves a dehydration reaction at the C-20 position of the ginsenoside structure. mdpi.com This reaction is facilitated by heat and acidic conditions, which are often present during the processing of ginseng. frontiersin.org

The mechanism involves the protonation of the hydroxyl group at C-20, followed by the loss of a water molecule to form a carbocation intermediate at the C-20 position. This unstable intermediate then rearranges to form a more stable double bond. The dehydration of Ginsenoside Rg2 can result in the formation of two main isomers: Ginsenoside F4, which has a double bond between C-20 and C-22, and Ginsenoside Rg6, with a double bond between C-20 and C-21. mdpi.com The (20E) configuration of Ginsenoside F4 refers to the stereochemistry of the substituents around this newly formed double bond.

Glycosyl Elimination and Dehydration under Controlled Conditions

The formation of (20E)-Ginsenoside F4 is often a multi-step process that can involve both glycosyl elimination and dehydration. For instance, the more complex ginsenoside Re can be transformed into Rg2 by the selective elimination of a sugar moiety at the C-20 position under heat. nih.gov This newly formed Rg2 can then undergo the dehydration reaction as described above to yield (20E)-Ginsenoside F4. nih.gov

The control of reaction conditions such as temperature, pH, and reaction time is crucial in directing the transformation towards the desired product. frontiersin.org For example, prolonged heating or harsher acidic conditions can lead to further degradation or the formation of other side products. The steaming temperature, in particular, has been shown to be a more significant factor than the steaming time in promoting the transformation of ginsenosides. researchgate.netmdpi.com The presence of organic acids in ginseng itself can also influence the rate and outcome of these transformations during heat treatment.

The table below outlines the key transformations involved in the formation of (20E)-Ginsenoside F4.

| Precursor Ginsenoside | Transformation Step | Resulting Product | Key Conditions |

| Ginsenoside Re | Glycosyl Elimination at C-20 | Ginsenoside Rg2 | Heat |

| Ginsenoside Rg2 | Dehydration at C-20 and C-22 | (20E)-Ginsenoside F4 | Heat, Acidic Conditions |

Metabolic Fate of Ginsenosides in Preclinical Models

The metabolic fate of ginsenosides in preclinical models is a critical area of study, as the biotransformation of these compounds can significantly alter their bioavailability and pharmacological activity. In vitro models focusing on gastrointestinal and hepatic systems have provided significant insights into these processes.

In Vitro Studies of Gastrointestinal Microbial Bioconversion

When administered orally, ginsenosides undergo significant metabolism by the gut microbiota. nih.gov These intestinal bacteria produce a variety of enzymes, such as β-glucosidases, that can hydrolyze the sugar moieties attached to the ginsenoside aglycone core. researchgate.netresearchgate.net This deglycosylation process is a key step in the metabolism of ginsenosides, often leading to the formation of metabolites with enhanced biological activity compared to their parent compounds. nih.govnih.gov

In vitro studies using human fecal microflora have demonstrated the conversion of major ginsenosides into various metabolites. nih.govjst.go.jp For instance, protopanaxadiol (PPD)-type ginsenosides like Rb1, Rc, and Rg3 are metabolized into ginsenoside Rh2 and ultimately to Compound K (CK). nih.govnih.govjst.go.jp Similarly, protopanaxatriol (PPT)-type ginsenosides are converted to ginsenoside Rh1 and protopanaxatriol. researchgate.net

Key bacteria involved in these transformations include species from the genera Bacteroides, Bifidobacterium, and Eubacterium. researchgate.netfrontiersin.org These bacteria are capable of sequential deglycosylation at different positions on the ginsenoside structure. While direct bioconversion of (20E)-Ginsenoside F4 by gut microbiota is not extensively detailed, the metabolism of its precursors and related compounds is well-established. For example, ginsenoside Re can be converted to Rg1 and F1 by bacteria such as Fusobacterium and Bacteroides. frontiersin.org Studies with lactic acid bacteria have also shown their ability to decrease levels of major ginsenosides like Rb1, Rb2, Rc, and Re, while increasing the concentration of their metabolites like Rd. koreascience.kr

Table 1: Examples of In Vitro Microbial Bioconversion of Ginsenosides

| Precursor Ginsenoside | Key Metabolite(s) | Microbial Source (in vitro) | Reference(s) |

|---|---|---|---|

| Ginsenoside Rg3 | Ginsenoside Rh2, Protopanaxadiol | Human fecal microflora (Bacteroides sp., Eubacterium sp., Bifidobacterium sp.) | researchgate.netnih.gov |

| Ginsenoside Rc | Compound K, Protopanaxadiol | Human fecal microflora (Bacteroides sp., Eubacterium sp., Bifidobacterium sp.) | jst.go.jp |

| Ginsenoside Re | Ginsenoside Rg1, Ginsenoside F1 | Fusobacterium sp., Bacteroides sp. | frontiersin.org |

Hepatic Metabolism of Ginsenosides in Cellular Systems

The liver is a primary site for the metabolism of xenobiotics, including ginsenosides that are absorbed from the gastrointestinal tract. nih.gov In vitro studies using cellular systems have been instrumental in elucidating the hepatic metabolic pathways of these compounds.

A study utilizing a microfluidic co-culture system with hepatocytes demonstrated that liver metabolism significantly impacts the activity of ginsenosides. nih.govresearchgate.net This research showed that protopanaxadiol saponins could be converted into other anticancer aglycones through processes of orderly deglycosylation and oxidation. nih.govresearchgate.net For example, ginsenoside Rg3(S) was partially converted to Rh2(S) and PPD(S) by liver cells, which exhibited different cytotoxic profiles. nih.gov

More specifically, the biotransformation of (20E)-Ginsenoside F4 has been investigated using a zebrafish model, which is considered an effective model for simulating mammalian metabolism. nih.govresearchgate.net In this model, (20E)-Ginsenoside F4 was found to undergo several metabolic reactions, including:

Desugarization

Glucuronidation

Sulfation

Dehydroxylation

A total of eight metabolites of (20E)-Ginsenoside F4 were identified in the zebrafish model after a 24-hour exposure. nih.govresearchgate.net The primary metabolic pathways were determined to be the loss of rhamnose at position C-6 and glucuronidation at position C-3. nih.govresearchgate.net

Studies on human liver cell lines, such as HepG2, have also been used to investigate the effects and metabolism of various ginsenosides. For instance, ginsenoside Rb1 has been shown to exert antifibrotic effects in hepatic stellate cells, and ginsenoside Rg1 has been found to regulate hepatic steatosis in HepG2 cells, indicating that the liver is a key target and metabolic site for these compounds. nih.govnih.gov

Table 2: Investigated Hepatic Metabolic Pathways for Ginsenosides in Cellular/Vertebrate Models

| Ginsenoside | In Vitro/Preclinical Model | Observed Metabolic Pathways | Key Findings | Reference(s) |

|---|---|---|---|---|

| (20E)-Ginsenoside F4 | Zebrafish | Desugarization, Glucuronidation, Sulfation, Dehydroxylation | Identification of 8 metabolites; primary pathways are loss of rhamnose and glucuronidation. | nih.govresearchgate.net |

| Ginsenoside Rg3(S) | Microfluidic hepatocyte co-culture | Deglycosylation, Oxidation | Conversion to Rh2(S) and PPD(S) with altered bioactivity. | nih.gov |

| Ginsenoside Rb1 | Rat hepatic stellate cells (HSC-T6) | Not specified, antifibrotic action | Inhibition of cell activation and proliferation. | nih.gov |

Table 3: List of Compounds

| Compound Name | |

|---|---|

| (20E)-Ginsenoside F4 | |

| Compound K (CK) | |

| Ginsenoside F1 | |

| Ginsenoside Rb1 | |

| Ginsenoside Rb2 | |

| Ginsenoside Rc | |

| Ginsenoside Rd | |

| Ginsenoside Re | |

| Ginsenoside Rg1 | |

| Ginsenoside Rg2 | |

| Ginsenoside Rg3 | |

| Ginsenoside Rh1 | |

| Ginsenoside Rh2 | |

| Protopanaxadiol (PPD) |

Preclinical Pharmacological Investigations of 20e Ginsenoside F4: Molecular Mechanisms

Research in Oncological Contexts: Apoptosis Induction and Anti-proliferative Effects

In the realm of oncology, studies have highlighted the capacity of (20E)-Ginsenoside F4 to inhibit the proliferation of cancer cells and induce programmed cell death, known as apoptosis.

Induction of Apoptosis in Human Lymphocytoma Cell Lines (e.g., Jurkat Cells)

Research has demonstrated that (20E)-Ginsenoside F4 exerts an inhibitory effect on human lymphocytoma Jurkat (JK) cells by inducing apoptosis. nih.gov This was observed through studies that assessed the anti-proliferative effects of the compound, identifying a significant reduction in the viability of these cancer cells. medchemexpress.com The pro-apoptotic activity of (20E)-Ginsenoside F4 points to its potential as a compound of interest in the study of hematological malignancies.

Modulation of Apoptotic Signaling Pathways (e.g., Mitochondrial Dysfunction)

The mechanism underlying the apoptosis-inducing effect of (20E)-Ginsenoside F4 in human lymphocytoma JK cells has been linked to the modulation of key apoptotic signaling pathways. nih.gov Specifically, the compound's action is associated with the induction of mitochondrial dysfunction. nih.gov The mitochondria play a crucial role in the intrinsic pathway of apoptosis, and their disruption can initiate a cascade of events leading to cell death. The involvement of mitochondrial pathways is a significant finding in understanding how (20E)-Ginsenoside F4 exerts its anticancer effects. medchemexpress.com

Regulation of Apoptosis-Related Protein Expression (e.g., Bax, Bcl-2)

Further elucidating its mechanism of action, studies have shown that (20E)-Ginsenoside F4 regulates the expression of critical apoptosis-related proteins. nih.gov In human lymphocytoma JK cells, treatment with (20E)-Ginsenoside F4 resulted in a dose-dependent increase in the expression of the pro-apoptotic protein Bax, while concurrently decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov The ratio of Bax to Bcl-2 is a critical determinant of cell fate, with a higher ratio favoring apoptosis.

| Cell Line | Treatment | Effect on Apoptosis-Related Proteins |

| Human lymphocytoma JK cells | (20E)-Ginsenoside F4 | Increase in Bax expression, Decrease in Bcl-2 expression. nih.gov |

Research in Musculoskeletal and Connective Tissue Disorders

Beyond oncology, preclinical investigations have explored the therapeutic potential of (20E)-Ginsenoside F4 in the context of musculoskeletal and connective tissue disorders, particularly those involving cartilage degradation.

Inhibition of Matrix Metalloproteinase-13 (MMP-13) Expression in Chondrocytes

In studies utilizing the human chondrocyte cell line SW1353, (20E)-Ginsenoside F4 was identified as a potent inhibitor of Matrix Metalloproteinase-13 (MMP-13) expression. nih.gov MMP-13 is a key enzyme responsible for the degradation of type II collagen, the main structural protein in articular cartilage. The expression of MMP-13 is often induced by pro-inflammatory cytokines such as interleukin-1β (IL-1β) in pathological conditions like osteoarthritis. nih.gov Research has shown that (20E)-Ginsenoside F4 can significantly suppress IL-1β-induced MMP-13 expression in a dose-dependent manner. nih.gov

| Cell Line | Inducer | Treatment | Dose-Dependent Inhibition of MMP-13 Expression |

| Human chondrocyte cell line SW1353 | IL-1β | (20E)-Ginsenoside F4 | 33.5% at 10 μM, 57.9% at 30 μM, 90.0% at 50 μM. nih.gov |

This inhibitory effect is attributed, at least in part, to the suppression of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov

Attenuation of Cartilage Matrix Degradation in In Vitro Models (e.g., Glycosaminoglycan Release)

The inhibitory action of (20E)-Ginsenoside F4 on MMP-13 expression translates to a protective effect against cartilage matrix degradation. nih.gov In in vitro models using rabbit joint cartilage culture treated with interleukin-1α (IL-1α) to induce degradation, (20E)-Ginsenoside F4 was found to reduce the release of glycosaminoglycans (GAGs). nih.gov GAGs are essential components of the cartilage matrix, and their release into the culture medium is a marker of cartilage breakdown. The ability of (20E)-Ginsenoside F4 to attenuate GAG release further supports its chondroprotective potential. nih.govnih.gov

| In Vitro Model | Inducer | Treatment | Effect |

| Rabbit joint cartilage culture | IL-1α | (20E)-Ginsenoside F4 | Reduction in glycosaminoglycan release. nih.gov |

Regulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways (e.g., p38 MAPK)

(20E)-Ginsenoside F4 has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are crucial in cellular responses to a variety of external stimuli. Preclinical research indicates that the compound's regulatory action is particularly relevant in the context of metabolic stress. Specifically, investigations have revealed that (20E)-Ginsenoside F4 can inhibit the c-Jun N-terminal kinase (JNK) signaling pathway. nih.govconsensus.app The JNK pathway, a key component of the MAPK family, is implicated in stress-induced cellular responses, including apoptosis and inflammation.

In studies using mouse models of type 2 diabetes, (20E)-Ginsenoside F4 was found to inhibit the inositol-requiring enzyme 1 (IRE-1)/TNF receptor-associated factor 2 (TRAF2)/JNK signaling cascade in skeletal muscle. nih.govconsensus.app This inhibition is significant as the overactivation of this pathway is linked to the development of insulin (B600854) resistance through the serine phosphorylation of insulin receptor substrate 1 (IRS-1). nih.gov While research on other ginsenosides (B1230088) has shown effects on different MAPK isoforms like p38 and extracellular signal-regulated kinase (ERK), the primary evidence for (20E)-Ginsenoside F4 points to its specific inhibitory role within the JNK signaling axis as part of its mechanism to alleviate metabolic stress. nih.govnih.govnih.govresearchgate.net

Table 1: Investigated MAPK Signaling Pathway Components Modulated by (20E)-Ginsenoside F4

| Pathway Component | Effect of (20E)-Ginsenoside F4 | Investigated Context |

| c-Jun N-terminal Kinase (JNK) | Inhibition | Skeletal Muscle ER Stress nih.govconsensus.app |

| Inositol-requiring enzyme 1 (IRE-1) | Inhibition | Upstream of JNK in ER Stress nih.govconsensus.app |

| TNF receptor-associated factor 2 (TRAF2) | Inhibition | Link between IRE-1 and JNK nih.govconsensus.app |

Research in Metabolic Homeostasis and Insulin Sensitivity

(20E)-Ginsenoside F4 has emerged as a significant subject of preclinical investigation for its potential role in regulating metabolic homeostasis and improving insulin sensitivity. Research, particularly in models of type 2 diabetes, demonstrates that this compound can positively influence key pathways involved in glucose metabolism and insulin signaling. nih.govconsensus.app The primary mechanism appears to be its function as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling cascade. nih.govresearchgate.net By targeting PTP1B and other downstream effectors, (20E)-Ginsenoside F4 helps to restore cellular responsiveness to insulin and ameliorate conditions like hyperglycemia and dyslipidemia in preclinical settings. nih.govconsensus.app

Modulation of Protein Tyrosine Phosphatase 1B (PTP1B) Activity

A central finding in the preclinical investigation of (20E)-Ginsenoside F4 is its identification as a direct inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). nih.govconsensus.appresearchgate.net PTP1B is recognized as a major negative regulator in the insulin and leptin signaling pathways, and its inhibition is a therapeutic strategy for type 2 diabetes and obesity. researchgate.netnih.gov Studies have demonstrated that (20E)-Ginsenoside F4 binds to PTP1B and impairs its tyrosine phosphatase activity. nih.govkoreascience.kr This inhibitory action is foundational to the compound's ability to enhance insulin sensitivity, as it prevents the dephosphorylation of key proteins that promote the insulin signal. nih.govconsensus.app By targeting PTP1B, (20E)-Ginsenoside F4 effectively removes a critical brake on the insulin signaling cascade, leading to a cascade of beneficial metabolic effects. nih.gov

Enhancement of Insulin Receptor and Insulin Receptor Substrate 1 Tyrosine Phosphorylation

A direct consequence of the inhibition of PTP1B by (20E)-Ginsenoside F4 is the enhanced tyrosine phosphorylation of the insulin receptor (INSR) and insulin receptor substrate 1 (IRS-1). nih.govconsensus.app In the canonical insulin signaling pathway, the binding of insulin to its receptor triggers the receptor's autophosphorylation on specific tyrosine residues. mdpi.com This event recruits and subsequently phosphorylates IRS-1, which acts as a docking protein to activate downstream signaling molecules like PI3K. mdpi.com PTP1B acts to terminate this signal by dephosphorylating both the INSR and IRS-1.

Preclinical studies show that by inhibiting PTP1B, (20E)-Ginsenoside F4 leads to a significant and sustained increase in the tyrosine phosphorylation levels of both INSR and IRS-1 in skeletal muscle. nih.govconsensus.app This action effectively amplifies and prolongs the insulin signal, enhancing the cell's sensitivity to insulin and promoting downstream metabolic processes. nih.gov

Alleviation of Endoplasmic Reticulum (ER) Stress Pathways

(20E)-Ginsenoside F4 has been demonstrated to alleviate endoplasmic reticulum (ER) stress, a condition implicated in the development of insulin resistance. nih.govconsensus.app Chronic ER stress activates several pathways, known as the unfolded protein response (UPR), which can interfere with normal insulin signaling. One such pathway involves the activation of the inositol-requiring enzyme 1 (IRE-1), which in turn activates JNK. nih.gov Activated JNK contributes to insulin resistance by phosphorylating IRS-1 on serine residues, which inhibits its normal tyrosine phosphorylation and downstream signaling. nih.govconsensus.app

Research in diabetic mouse models has shown that (20E)-Ginsenoside F4 treatment inhibits the IRE-1/TRAF2/JNK signaling pathway in skeletal muscle. nih.govconsensus.app This action reduces the inhibitory serine phosphorylation of IRS-1, thereby helping to preserve its function and improve insulin signaling. nih.gov The alleviation of ER stress is identified as a crucial mechanism, working in concert with direct PTP1B inhibition, through which (20E)-Ginsenoside F4 enhances insulin sensitivity. nih.govconsensus.app

Activation of PI3K/AKT Signaling Pathway and Glucose Transporter Protein 4 Translocation

The upstream regulatory effects of (20E)-Ginsenoside F4 converge on the activation of the Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway. nih.govconsensus.app This pathway is central to many of insulin's metabolic actions. The enhanced tyrosine phosphorylation of IRS-1 (as described in 4.3.2) leads to the recruitment and activation of PI3K, which in turn activates the kinase AKT (also known as Protein Kinase B). koreascience.kr

Table 2: Summary of (20E)-Ginsenoside F4's Effects on Insulin Signaling and Glucose Metabolism

| Target/Process | Molecular Effect of (20E)-Ginsenoside F4 | Outcome |

| PTP1B | Inhibition of enzyme activity. nih.govresearchgate.net | Enhanced insulin signaling. nih.gov |

| INSR & IRS-1 | Increased tyrosine phosphorylation. nih.govconsensus.app | Amplified insulin signal transduction. nih.gov |

| IRE-1/JNK Pathway | Inhibition of signaling cascade. nih.govconsensus.app | Alleviation of ER stress and reduced inhibitory IRS-1 serine phosphorylation. nih.gov |

| PI3K/AKT Pathway | Activation of kinase cascade. nih.govconsensus.app | Promotion of downstream metabolic actions. nih.gov |

| GLUT4 | Increased translocation to the cell membrane. nih.govconsensus.app | Enhanced glucose uptake into skeletal muscle. nih.gov |

Impact on Dyslipidemia Mechanisms in Preclinical Models

In addition to its effects on glucose homeostasis, (20E)-Ginsenoside F4 has been shown to ameliorate dyslipidemia in preclinical models of type 2 diabetes. nih.govconsensus.app In studies involving db/db mice, a model for obesity and diabetes, administration of (20E)-Ginsenoside F4 led to significant improvements in the serum lipid profile. nih.gov

While the precise molecular mechanisms for (20E)-Ginsenoside F4's lipid-lowering effects are still under detailed investigation, research on other ginsenosides provides plausible pathways. These mechanisms include the inhibition of lipid synthesis by activating the AMP-activated protein kinase (AMPK) pathway and downregulating the expression of key lipogenic genes such as sterol regulatory element-binding protein 1c (SREBP-1c), acetyl-CoA carboxylase (ACC), and Fas cell surface death receptor (FAS). nih.gov Furthermore, some ginsenosides have been found to modulate cholesterol metabolism by regulating pathways involving the farnesoid X receptor (FXR) and by inhibiting pancreatic lipase (B570770) activity, which reduces intestinal fat absorption. nih.govresearchgate.netnih.gov Studies on ginsenoside Rb2, for example, show it can lower cholesterol by modulating the SREBP-2-HMGCR signaling pathway. researchgate.net The observed effects of (20E)-Ginsenoside F4 on dyslipidemia likely involve a combination of these multi-target actions to restore lipid balance. nih.govnih.gov

Table 3: Effect of (20E)-Ginsenoside F4 on Serum Lipid Profile in a db/db Mouse Model

| Lipid Parameter | Effect Observed with (20E)-Ginsenoside F4 Treatment |

| Total Cholesterol (TC) | Significantly Decreased nih.gov |

| Triglycerides (TG) | Significantly Decreased nih.gov |

| Low-Density Lipoprotein Cholesterol (LDL-C) | Significantly Decreased nih.gov |

| High-Density Lipoprotein Cholesterol (HDL-C) | Significantly Increased nih.gov |

Investigations into Other Mechanistic Biological Activities

Preclinical studies have demonstrated that (20E)-Ginsenoside F4 exerts its effects by modulating key cellular signaling pathways involved in metabolic regulation and stress responses. A significant finding is its ability to influence the insulin signaling pathway. Research has shown that (20E)-Ginsenoside F4 can activate the PI3K/AKT signaling cascade. This activation is a downstream consequence of its inhibitory action on Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of insulin signaling. nih.gov By inhibiting PTP1B, (20E)-Ginsenoside F4 promotes the tyrosine phosphorylation of the insulin receptor (INSR) and insulin receptor substrate 1 (IRS-1), leading to the activation of the PI3K/AKT pathway. This cascade ultimately facilitates the translocation of glucose transporter protein 4 (GLUT4) to the cell membrane, enhancing glucose uptake. nih.gov

Furthermore, (20E)-Ginsenoside F4 has been found to interact with signaling pathways related to endoplasmic reticulum (ER) stress. Specifically, it inhibits the inositol-requiring enzyme 1 (IRE-1)/TNF receptor-associated factor 2 (TRAF2)/c-Jun N-terminal kinase (JNK) signaling pathway. nih.gov By suppressing this pathway, (20E)-Ginsenoside F4 helps to alleviate ER stress, which is implicated in the pathogenesis of various diseases. nih.gov

| Signaling Pathway | Effect of (20E)-Ginsenoside F4 | Key Mediators | Outcome | Reference |

| PI3K/AKT Signaling | Activation | PTP1B, INSR, IRS-1 | Enhanced insulin sensitivity and glucose uptake | nih.gov |

| IRE-1/TRAF2/JNK Signaling | Inhibition | IRE-1, TRAF2, JNK | Alleviation of endoplasmic reticulum stress | nih.gov |

The pharmacological effects of (20E)-Ginsenoside F4 are underpinned by its interaction with specific molecular targets. One of the primary targets identified is Protein Tyrosine Phosphatase 1B (PTP1B). nih.gov As a direct inhibitor of PTP1B, (20E)-Ginsenoside F4 plays a crucial role in enhancing insulin sensitivity, making it a molecule of interest in the context of type 2 diabetes. nih.gov

In the realm of tissue degradation, (20E)-Ginsenoside F4 has been shown to target Matrix Metalloproteinase 13 (MMP-13). It inhibits the expression of MMP-13 in chondrocytes treated with interleukin-1β (IL-1β), suggesting a potential role in protecting cartilage from degradation in conditions like osteoarthritis. medchemexpress.com

Moreover, (20E)-Ginsenoside F4 has been demonstrated to modulate apoptosis-related proteins. In human lymphocytoma JK cells, it induces apoptosis by altering the balance of the Bcl-2 family of proteins. medchemexpress.com Specifically, it dose-dependently increases the expression of the pro-apoptotic protein Bax while reducing the expression of the anti-apoptotic protein Bcl-2. medchemexpress.com This shift in the Bax/Bcl-2 ratio is a critical event in the intrinsic pathway of apoptosis.

| Molecular Target | Action of (20E)-Ginsenoside F4 | Cellular Context | Reported Effect | Reference |

| Protein Tyrosine Phosphatase 1B (PTP1B) | Inhibition | Skeletal muscle | Alleviation of insulin resistance | nih.gov |

| Matrix Metalloproteinase 13 (MMP-13) | Inhibition of expression | IL-1β-treated chondrocytes | Prevention of cartilage collagen matrix breakdown | medchemexpress.com |

| Bax | Increased expression | Human lymphocytoma JK cells | Induction of apoptosis | medchemexpress.com |

| Bcl-2 | Reduced expression | Human lymphocytoma JK cells | Induction of apoptosis | medchemexpress.com |

Structure Activity Relationship Sar Studies of 20e Ginsenoside F4 and Analogues

Elucidation of Stereochemical Influences on Bioactivity (e.g., 20E vs. 20Z isomers)

The stereochemistry of ginsenosides (B1230088) plays a pivotal role in their biological function. For ginsenosides featuring a C-20(22) double bond, such as Ginsenoside F4, geometric isomerism (E/Z) is a key structural determinant. The (20E) and (20Z) isomers, also known as cis-trans isomers, can exhibit different spatial arrangements, leading to varied affinities for biological targets and consequently, different pharmacological effects.

While direct comparative studies on the bioactivity of (20E)-Ginsenoside F4 versus its (20Z) counterpart are not extensively detailed in the available literature, research on analogous pairs of rare ginsenosides highlights the importance of this configuration. For instance, the geometric isomers Rk1 and Rg5, which also possess a double bond in the side chain, show distinct activities. mdpi.comnih.gov Studies on ginsenosides like Rg3 have demonstrated that stereoisomers at the C-20 position (S and R epimers) regulate ion channel activities in a stereospecific manner, underscoring that subtle changes in 3D structure can lead to significant functional differences. researchgate.netkoreascience.kr It is therefore highly probable that the E/Z configuration of the olefinic bond in Ginsenoside F4 significantly influences its interaction with molecular targets, such as enzymes or receptors. The (20E)-F4 isomer is a known constituent of red ginseng, formed through the dehydration of precursor ginsenosides like Rg2 and Rg6 during steaming. mdpi.comresearchgate.net

Table 1: Comparison of Related Ginsenoside Geometric Isomers and Their Activities Note: Data on (20Z)-Ginsenoside F4 is limited; this table uses analogous compounds to illustrate the principle of stereochemical influence.

| Compound Name | Isomer Type | Key Structural Feature | Reported Bioactivity Highlight |

|---|---|---|---|

| Ginsenoside Rk1 | Geometric Isomer | Double bond at C-20(22) | Potent anti-cancer and anti-erectile dysfunction activity. nih.govnih.gov |

| Ginsenoside Rg5 | Geometric Isomer | Double bond at C-20(22) | Potent anti-cancer and anti-erectile dysfunction activity. nih.gov |

| 20(S)-Ginsenoside Rg3 | C-20 Epimer | (S)-configuration at C-20 | Exhibits greater anti-inflammatory and anti-cancer effects than its (R)-epimer. mdpi.com |

| 20(R)-Ginsenoside Rg3 | C-20 Epimer | (R)-configuration at C-20 | Also bioactive, but often less potent than the (S)-epimer in anti-inflammatory assays. mdpi.com |

Analysis of the Role of Olefinic Bonds in Biological Efficacy

The presence of an olefinic (double) bond in the side chain is a defining feature of several rare ginsenosides, including (20E)-Ginsenoside F4. This structural modification is often the result of dehydration reactions occurring during the high-temperature processing of ginseng. mdpi.com This double bond significantly alters the molecule's rigidity, planarity, and electronic properties compared to its saturated counterparts.

Research indicates that ginsenosides possessing a double bond often exhibit enhanced biological activities. For example, studies comparing various rare ginsenosides found that those with a double bond, such as Rk1, Rg5, and Rh4, demonstrated more potent anti-inflammatory activity than similar ginsenosides without this feature. mdpi.comresearchgate.net The introduction of the C=C bond in the side chain can increase the molecule's lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. In the case of (20E)-Ginsenoside F4, its activity as a protein tyrosine phosphatase 1B (PTP1B) inhibitor in the context of type 2 diabetes is a key pharmacological effect. nih.gov This inhibitory action is likely influenced by the specific conformation conferred by the C-20(22) double bond.

Table 2: Comparative Bioactivity of Ginsenosides With and Without an Olefinic Bond

| Compound Name | Key Structural Feature | Parent Compound (Example) | Reported Bioactivity |

|---|---|---|---|

| (20E)-Ginsenoside F4 | Contains C-20(22) double bond | Ginsenoside Rg6/Rg2 | Inhibits PTP1B, alleviating insulin (B600854) resistance. nih.gov |

| Ginsenoside Rg2 | Saturated side chain at C-20 | - | Precursor to F4; has its own neuroprotective effects. mdpi.com |

| Ginsenoside Rk1 | Contains C-20(22) double bond | Ginsenoside Rg3 | Shows significant anti-tumor and anti-inflammatory effects. nih.govmdpi.com |

| Ginsenoside Rg3 | Saturated side chain at C-20 | - | Precursor to Rk1; well-known for anti-cancer properties. mdpi.com |

Comparative SAR Analysis with Related Protopanaxadiol-Type Ginsenosides

Ginsenosides are broadly classified based on their aglycone (non-sugar) skeleton, with the main types being protopanaxadiol (B1677965) (PPD) and protopanaxatriol (B1242838) (PPT). nih.govnih.gov (20E)-Ginsenoside F4 belongs to the PPT family, characterized by hydroxyl groups at positions C-3, C-6, and C-20 of the dammarane (B1241002) skeleton. nih.gov In contrast, PPD-type ginsenosides lack the hydroxyl group at C-6. nih.gov

This difference in the aglycone structure is a primary determinant of bioactivity. The C-6 hydroxyl group (or the sugar attached to it) in PPT-type ginsenosides like F4 provides an additional site for hydrogen bonding and other molecular interactions compared to PPD-type ginsenosides like Ginsenoside Rd or Compound K. While both PPD and PPT ginsenosides exhibit a wide range of pharmacological effects, the specific nature and potency of these effects can vary significantly. For instance, PPD-type ginsenosides are often noted for their anti-inflammatory and anti-cancer activities. nih.gov (20E)-Ginsenoside F4, a PPT-type, has been specifically identified as an inhibitor of PTP1B, a key regulator in insulin signaling pathways. nih.gov This suggests that the PPT skeleton, combined with the unique C-20(22) double bond and specific glycosylation, directs its activity toward particular metabolic targets.

Table 3: Structural and Functional Comparison of (20E)-Ginsenoside F4 (PPT) and PPD-Type Ginsenosides

| Compound Name | Ginsenoside Type | Aglycone Hydroxylation | Key Side Chain Feature | Primary Reported Activity |

|---|---|---|---|---|

| (20E)-Ginsenoside F4 | PPT | C-3, C-6, C-20 | C-20(22) double bond | PTP1B inhibition. nih.gov |

| Ginsenoside Rb1 | PPD | C-3, C-20 | Saturated, two glucoses at C-20 | Neuroprotective, anti-diabetic. nih.gov |

| Ginsenoside Rd | PPD | C-3, C-20 | Saturated, one glucose at C-20 | Neuroprotective, anti-inflammatory. nih.gov |

| Compound K | PPD | C-3, C-20 | Saturated, no sugar at C-20 | High bioavailability, anti-cancer, anti-inflammatory. nih.gov |

Contribution of Glycosylation Patterns to Pharmacological Profiles

Glycosylation—the number, type, and attachment position of sugar moieties—is a critical factor in determining the pharmacological profile of ginsenosides. nih.gov The sugar chains influence the molecule's water solubility, bioavailability, and ability to bind to specific cellular targets. (20E)-Ginsenoside F4 has a single glucose molecule attached at the C-6 position. mdpi.com

The process of deglycosylation, which often occurs during digestion or thermal processing, can transform major, more complex ginsenosides into minor, less glycosylated ones like F4. mdpi.com Generally, a lower number of sugar moieties is associated with increased lipophilicity and enhanced absorption and bioactivity. For example, Compound K, the fully deglycosylated aglycone of PPD-type ginsenosides, often shows greater potency than its glycosylated precursors like Rb1. nih.gov

For (20E)-Ginsenoside F4, its formation involves the dehydration and deglycosylation of more complex PPT-type precursors such as Ginsenoside Re or Rg2. mdpi.comsci-hub.se The presence of a single glucose at C-6, as opposed to multiple sugars or sugars at different positions (e.g., C-3 or C-20), defines its specific pharmacological character. This minimal glycosylation, combined with the olefinic side chain, likely contributes to its efficacy as a PTP1B inhibitor by allowing for optimal positioning within the enzyme's active site. nih.gov Studies on other ginsenosides confirm that the number and position of sugar molecules directly affect their bioactivity. nih.gov

Table 4: Influence of Glycosylation on the Activity of PPT-Type Ginsenosides

| Compound Name | Aglycone | Glycosylation Pattern | Bioactivity Highlight |

|---|---|---|---|

| Ginsenoside Re | Protopanaxatriol | Glc at C-6, Rha-Glc at C-20 | Precursor with various metabolic effects. sci-hub.se |

| Ginsenoside Rg2 | Protopanaxatriol | Glc at C-6, Rha at C-20 | Precursor with neuroprotective activity. mdpi.com |

| (20E)-Ginsenoside F4 | Protopanaxatriol | Glc at C-6 | PTP1B inhibitor. nih.gov |

| Ginsenoside Rh1 | Protopanaxatriol | Glc at C-6 | Anti-inflammatory, anti-cancer activities. mdpi.com |

Analytical Methodologies for the Characterization and Quantification of 20e Ginsenoside F4

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone for separating (20E)-Ginsenoside F4 from the complex matrix of other ginsenosides (B1230088) and plant constituents. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most widely used methods due to their high resolution, sensitivity, and adaptability. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a powerful technique for the quantification of (20E)-Ginsenoside F4. researchgate.netnih.gov Unlike UV detectors, ELSD is a universal detector that does not rely on the presence of a chromophore in the analyte. researchgate.net This is particularly advantageous for ginsenosides, which generally exhibit weak UV absorption. nih.gov The ELSD measures the light scattered by the analyte particles after the mobile phase has been evaporated, providing a response that is more uniform for different compounds and less affected by gradient elution. researchgate.netnih.gov

The HPLC-ELSD method has been successfully developed and validated for the simultaneous quantification of multiple ginsenosides, including F4, in processed ginseng products like black ginseng. nih.gov A typical analysis involves using a C18 reversed-phase column with a gradient elution system, often consisting of acetonitrile (B52724) and water. nih.gov This method offers good precision, accuracy, and linearity, making it suitable for the quality control of ginseng products. nih.gov The universal detection principle of ELSD allows for the detection of any analyte that is less volatile than the mobile phase, making it a robust tool for analyzing complex mixtures. researchgate.net

Table 1: Example of HPLC-ELSD Method Parameters for Ginsenoside Analysis

| Parameter | Condition |

| Column | Discovery C18 (or equivalent) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detector | Evaporative Light Scattering Detector (ELSD) |

| Application | Simultaneous quantification of multiple ginsenosides, including F4. |

This table presents a generalized set of parameters. Specific conditions may vary based on the exact analytical goal and sample matrix.

HPLC combined with Ultraviolet (UV) or Photodiode Array (PDA) detection is one of the most common analytical methods employed in phytochemical laboratories for the analysis of ginsenosides. nih.govresearchgate.net Although ginsenosides lack strong chromophores, they exhibit a characteristic end absorption in the low UV region, typically around 203 nm. nih.govresearchgate.net This allows for their detection and quantification. The HPLC-UV method is widely used for quality control of ginseng raw materials and commercial products. researchgate.netresearchgate.net

A PDA detector offers an advantage over a standard UV detector by acquiring the entire UV spectrum at each point in the chromatogram. This provides additional information that can be used to assess peak purity and aid in the identification of compounds by comparing their UV spectra with those of reference standards. A study successfully developed a UPLC-PDA method for the simultaneous determination of 30 ginsenosides, including F4, using a C18 column and a gradient elution with a phosphoric acid-modified mobile phase to enhance separation and peak shape. nih.gov Despite potential issues with baseline noise and lower sensitivity compared to other detectors, HPLC-UV/PDA remains a fundamental and accessible technique for ginsenoside analysis. nih.gov

Table 2: Typical UPLC-PDA Conditions for Ginsenoside F4 Analysis

| Parameter | Condition |

| Column | Acquity BEH C-18 (or equivalent) |

| Mobile Phase | Gradient of 0.001% Phosphoric acid in water (A) and 0.001% Phosphoric acid in acetonitrile (B) |

| Detection | PDA at 203 nm |

| Flow Rate | 0.6 mL/min |

| Column Temperature | 40°C |

This table illustrates a set of conditions used in a published method for separating 30 ginsenosides. nih.gov Adjustments may be necessary for specific applications.

The hyphenation of Ultra-Performance Liquid Chromatography (UPLC) with Quadrupole Time-of-Flight Mass Spectrometry (QTOF/MS) represents a state-of-the-art analytical platform for the comprehensive profiling and structural identification of ginsenosides, including (20E)-Ginsenoside F4. nih.govmdpi.com UPLC utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, speed, and sensitivity compared to conventional HPLC. nih.gov

QTOF/MS provides highly accurate mass measurements for both precursor and fragment ions, enabling the confident determination of elemental compositions and facilitating the structural elucidation of unknown compounds. mdpi.com In the analysis of (20E)-Ginsenoside F4, UPLC-QTOF/MS can provide its exact mass and characteristic fragmentation patterns. nih.govsemanticscholar.org For instance, in positive ion mode, ginsenosides can be identified by their protonated molecules [M+H]⁺ or adducts like [M+Na]⁺ or [M+HCOO]⁻ in negative ion mode. nih.govmdpi.com The MS/MS fragmentation data reveals the loss of sugar moieties and characteristic cleavages of the aglycone skeleton, which are crucial for confirming the structure. This powerful technique has been used to profile dozens of ginsenosides simultaneously in various parts of the Panax ginseng plant and its processed products. mdpi.comnih.gov

Table 3: UPLC-QTOF/MS Parameters for Ginsenoside Profiling

| Parameter | Setting |

| Chromatography System | UPLC |

| Column | C18 reversed-phase (e.g., CORETECS T3) |

| Mobile Phase | Gradient of water and acetonitrile, often with formic acid |

| Mass Spectrometer | Quadrupole Time-of-Flight (QTOF) |

| Ionization Mode | Electrospray Ionization (ESI), positive and/or negative |

| Data Acquisition | Full scan MS and data-dependent MS/MS |

This table provides a general overview of the UPLC-QTOF/MS setup. Specific parameters are optimized based on the analytical requirements. nih.govmdpi.com

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable technique for the fingerprint analysis and identification of ginsenosides in different Panax species. sigmaaldrich.comnutraceuticalbusinessreview.com It offers a simple, rapid, and cost-effective method for screening multiple samples simultaneously. oup.com For the analysis of ginsenosides, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. sigmaaldrich.comoup.com

The separation is achieved using a specific developing solvent system, such as a mixture of ethyl acetate (B1210297), water, and butanol. sigmaaldrich.comnutraceuticalbusinessreview.com After development, the plate is derivatized with a reagent, like sulfuric acid or anisaldehyde reagent, and heated to visualize the ginsenoside spots, which appear as characteristic colored bands. nutraceuticalbusinessreview.com The profile of the sample is then compared to that of reference standards, including (20E)-Ginsenoside F4, based on their retardation factor (Rf) values and colors. HPTLC is particularly useful for the quality control and authentication of ginseng raw materials and extracts, allowing for the differentiation between various Panax species. sigmaaldrich.comoup.com

Table 4: HPTLC Method for Ginsenoside Fingerprinting

| Parameter | Description |

| Stationary Phase | HPTLC plates with silica gel 60 F254 |

| Developing Solvent | e.g., Ethyl acetate – water – butanol (25:50:100, v/v/v, upper layer) |

| Derivatization Reagent | e.g., Sulfuric acid reagent or Anisaldehyde reagent |

| Detection | Visual inspection under white light or UV light after derivatization |

This table outlines a typical HPTLC method as described in pharmacopeial monographs and scientific literature. sigmaaldrich.comnutraceuticalbusinessreview.com

Spectroscopic Techniques for Structural Elucidation

While chromatographic techniques are essential for separation and quantification, spectroscopic methods are indispensable for the definitive structural elucidation of molecules like (20E)-Ginsenoside F4.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic compounds, including complex natural products like ginsenosides. tandfonline.comnih.gov It provides detailed information about the carbon-hydrogen framework of the molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to fully characterize the structure of (20E)-Ginsenoside F4.

1D NMR spectra, including ¹H-NMR and ¹³C-NMR, provide fundamental information. The ¹H-NMR spectrum reveals the number of different types of protons, their chemical environment, and their spin-spin coupling interactions. The ¹³C-NMR spectrum shows the number of non-equivalent carbons and their types (e.g., methyl, methylene, methine, quaternary).

2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. tandfonline.comtandfonline.com

COSY establishes correlations between protons that are coupled to each other, typically on adjacent carbons.

HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different fragments of the molecule, such as the sugar units to the aglycone and to each other.

Through the comprehensive analysis of these NMR data, the exact structure of (20E)-Ginsenoside F4, including the stereochemistry of the aglycone and the nature and linkage positions of the sugar moieties, can be unequivocally determined. nih.govnih.gov

Table 5: Key NMR Data for Structural Elucidation of Ginsenosides

| NMR Experiment | Information Provided |

| ¹H-NMR | Proton chemical shifts, signal integrations, and coupling constants (J-values). |

| ¹³C-NMR | Carbon chemical shifts and types of carbon atoms. |

| COSY | ¹H-¹H correlations, identifying neighboring protons. |

| HSQC | Direct ¹H-¹³C one-bond correlations. |

| HMBC | Long-range ¹H-¹³C correlations (2-3 bonds), crucial for connectivity. |

| ROESY/NOESY | Through-space correlations, providing information on stereochemistry. |

This table summarizes the utility of various NMR experiments in the structural analysis of ginsenosides. tandfonline.comtandfonline.com

Metabolomics Approaches for Comprehensive Ginsenoside Profiling

Metabolomics provides a holistic and comparative view of the metabolite composition of a biological system. When applied to the study of ginseng, it allows for the comprehensive profiling of a wide array of ginsenosides simultaneously, including (20E)-Ginsenoside F4. nih.govnih.gov This approach is particularly valuable for quality control, differentiating between various processed ginseng products, and understanding the chemical transformations that occur during processing. nih.govresearchgate.net

The most common platform for ginsenoside metabolomics is UPLC coupled with HR-ESI-MS (e.g., UPLC-QTOF/MS). nih.govnih.gov This combination offers excellent chromatographic separation and highly sensitive and accurate detection of numerous metabolites in a single analytical run. nih.govmdpi.com The resulting large and complex datasets are then analyzed using multivariate statistical methods such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA). nih.govmdpi.com

Table 2: Illustrative Metabolomics Data for (20E)-Ginsenoside F4 and Other Key Ginsenosides in Different Processed Ginseng Products (Relative Abundance)

| Ginsenoside | White Ginseng (WG) | Tae-Geuk Ginseng (TG) | Red Ginseng (RG) | Black Ginseng (BG) | Source |

| Ginsenoside Rg1 | +++ | +++ | +++ | + | nih.gov |

| Ginsenoside Re | +++ | +++ | +++ | + | nih.gov |

| Ginsenoside Rb1 | ++ | ++ | +++ | ++ | nih.gov |

| Ginsenoside Rd | + | + | ++ | +++ | nih.gov |

| (20E)-Ginsenoside F4 | Not Detected | + | ++ | +++ | researchgate.net |

| Ginsenoside Rk1 | Not Detected | Not Detected | + | +++ | nih.gov |

| Ginsenoside Rg5 | Not Detected | Not Detected | + | +++ | nih.gov |

Note: This table is illustrative, based on findings from metabolomics studies. '+++' indicates high relative abundance, '++' indicates medium abundance, '+' indicates low abundance, and 'Not Detected' indicates absence or presence below the limit of detection.

Synthetic and Semi Synthetic Strategies for 20e Ginsenoside F4 and Its Derivatives

Chemical Synthesis Approaches for Dehydrated Ginsenosides (B1230088)

The total chemical synthesis of dehydrated ginsenosides like (20E)-Ginsenoside F4 represents a significant challenge due to the complexity of the steroidal backbone and the stereochemical control required during glycosylation. A key strategy involves the dehydration of the tertiary alcohol at the C-20 position of common ginsenoside aglycones, such as 20(S)-protopanaxadiol (PPD) and 20(S)-protopanaxatriol (PPT), followed by glycosylation.

A general and effective approach for the synthesis of Δ20-ginsenosides, including (20E)-Rh3, Rg6, Rk1, and Rh4, has been developed. acs.orgacs.orgfigshare.comresearchgate.net This methodology provides a foundational framework that can be adapted for the synthesis of (20E)-Ginsenoside F4. The synthesis begins with the preparation of the dehydrated sapogenin core. For instance, the 3- and 12-OH groups of 20(S)-PPD are first protected, often as acetates. acs.org Subsequent dehydration using reagents like phosphorus oxychloride (POCl3) in pyridine (B92270) yields a mixture of isomers with the double bond at different positions, including the desired Δ20(21) and the Δ20(22) isomers in both E and Z configurations. acs.org

A critical step in this synthetic route is the judicious choice of protecting groups to allow for the separation of these isomers. acs.org For example, after dehydration of the acetylated PPD, a full deacetylation can facilitate the separation and isolation of the (E)- and (Z)-isomers of the dehydrated PPD aglycone. acs.org

Once the desired dehydrated aglycone is obtained, the subsequent step is glycosylation. This step is particularly sensitive because the Δ20 double bond is labile and prone to isomerization under acidic conditions. acs.org To circumvent this, gold(I)-catalyzed glycosylation using glycosyl ortho-alkynylbenzoate donors has been employed. acs.orgacs.org This method proceeds under neutral conditions, thus preserving the integrity of the double bond. The use of a benzoyl group at the 2-position of the glycosyl donor ensures the formation of the required 1,2-trans glycosidic linkage, which is characteristic of naturally occurring ginsenosides. acs.org A stepwise glycosylation strategy can be adopted for the synthesis of ginsenosides with multiple sugar units to control the configuration of each glycosidic bond. acs.org

| Synthetic Step | Description | Key Reagents/Conditions | Reference |

| Protection | Selective protection of hydroxyl groups on the aglycone (e.g., 20(S)-PPD). | Acetic anhydride | acs.org |

| Dehydration | Removal of the C-20 hydroxyl group to form a double bond. | POCl3/pyridine | acs.org |

| Separation | Isolation of the desired (E)-isomer of the dehydrated aglycone. | Chromatographic methods after deprotection. | acs.org |

| Glycosylation | Attachment of sugar moieties to the aglycone. | Gold(I) catalyst, glycosyl ortho-alkynylbenzoate donors. | acs.orgacs.org |

Controlled Conversion and Derivatization Techniques from Major Ginsenosides

Given the low abundance of (20E)-Ginsenoside F4, methods to convert more prevalent ginsenosides into this rare compound are of significant interest. Major ginsenosides found in fresh ginseng, such as Rb1, Rb2, Rc, Rd, Re, and Rg1, can serve as precursors. researchgate.net Heating and acid treatment are common physicochemical methods used to transform these major ginsenosides into deglycosylated and dehydrated forms. nih.gov During the processing of ginseng to red ginseng, for instance, the heating process leads to the conversion of major ginsenosides into a variety of minor ginsenosides, including (20E)-F4. researchgate.net

A more controlled and efficient method for this transformation is the use of confined microwave-driven technology. nih.gov This technique has been successfully applied to transform the main ginsenosides from Panax notoginseng leaves into dehydrated ginsenosides like Rk1 and Rg5. nih.gov By adjusting parameters such as the solvent, solid-liquid ratio, microwave temperature, and duration, the yield of specific dehydrated ginsenosides can be optimized. nih.gov Theoretical calculations have shown that ginsenosides in a water-pre-immersed state are more susceptible to deglycosylation at the C-20 position and subsequent dehydration at the side chain during microwave treatment. nih.gov

These conversion methods often result in a mixture of products. Therefore, purification and identification of the target compound, (20E)-Ginsenoside F4, are crucial subsequent steps.

| Conversion Method | Precursor Ginsenosides | Resulting Dehydrated Ginsenosides | Reference |

| Heating/Steaming | Rb1, Rb2, Rc, Rd, Re, Rg1 | Rg2, Rg6, F4, (20E)-F4 , Rh1, Rh4, Rk3, Rg3, Rg5, Rz1, Rk1 | researchgate.net |

| Confined Microwave | Major ginsenosides from Panax notoginseng leaves | Rk1, Rg5, Rk2, Rh3 | nih.gov |

| Mild Acid Treatment | Ginsenoside Rb1 | Degraded products | researchgate.net |

Chemoenzymatic Synthesis of Analogues

Chemoenzymatic synthesis combines the selectivity of enzymes with the versatility of chemical reactions to create novel analogues of natural products. While specific reports on the chemoenzymatic synthesis of (20E)-Ginsenoside F4 analogues are limited, the extensive research on the enzymatic modification of other ginsenosides provides a strong basis for the development of such strategies.

The primary enzymatic transformations of ginsenosides involve the selective hydrolysis of sugar moieties by glycosidases. nih.govmdpi.com Various microorganisms and their enzymes have been shown to convert major ginsenosides into less glycosylated, more bioavailable forms. For example, lactic acid bacteria can decrease the levels of ginsenosides Rb1, Rb2, Rc, and Re, leading to an increase in ginsenosides like Rd. nih.govkoreascience.kr Enzymes from fungi such as Aspergillus niger and bacteria like Microbacterium sp. have been utilized to convert ginsenoside Rb1 to Rg3 or ginsenoside Rf to 20(S)-protopanaxatriol. researchgate.netnih.gov

A potential chemoenzymatic strategy for producing (20E)-Ginsenoside F4 analogues could involve:

Enzymatic deglycosylation: Starting with a more complex ginsenoside, specific glycosidases could be used to selectively remove sugar units to arrive at a desired intermediate.

Chemical dehydration: The resulting partially deglycosylated ginsenoside could then be subjected to a controlled chemical dehydration step, as described in section 7.1, to introduce the Δ20(E) double bond.

Enzymatic glycosylation: Alternatively, starting with a dehydrated aglycone, enzymes could be used to attach different sugar molecules, leading to a library of novel (20E)-Ginsenoside F4 analogues.

This approach offers the potential for creating a diverse range of derivatives with potentially enhanced or novel biological activities, leveraging the high selectivity and mild reaction conditions characteristic of enzymatic processes. mdpi.com

| Enzyme/Microorganism | Substrate Ginsenoside | Product Ginsenoside | Reference |

| Lactic Acid Bacteria | Rb1, Rb2, Rc, Re | Rd, Rg1, Rg2 | nih.govkoreascience.kr |

| Microbacterium sp. GS514 | Rb1 | Rd → Rg3 | researchgate.net |

| Aspergillus niger glycosidase | Rf | Rh1(S) → PPT(S) | nih.gov |

| β-glycosidase from Sulfolobus solfataricus | Protopanaxadiol-type ginsenosides | Compound K | mdpi.com |

Q & A

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.